molecular formula C31H38ClNO12 B1679020 NK-611 hydrochloride CAS No. 105760-98-3

NK-611 hydrochloride

カタログ番号: B1679020
CAS番号: 105760-98-3
分子量: 652.1 g/mol
InChIキー: PYLTTZZOZBYUEI-YRQLFVATSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride is a complex organic molecule with a unique structure that includes multiple functional groups such as hydroxyl, dimethylamino, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and the benzofuro[6,5-f][1,3]benzodioxol core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : The dimethylamino group can be reduced to form primary amines.
  • Substitution : The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
  • Substitution : Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the dimethylamino group can produce primary amines.

科学的研究の応用

Pharmacological Profile

NK-611 hydrochloride is primarily recognized for its role as an antitumor agent. It acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells. Its pharmacokinetic profile indicates high bioavailability and a favorable distribution in the body.

Pharmacokinetics

  • Bioavailability : Approximately 100% after both oral and intravenous administration.
  • Half-life : Varies significantly between individuals; typically longer after intravenous administration.
  • Metabolism : Primarily excreted via urine, with metabolites showing variable clearance rates.

Antitumor Activity

NK-611 has demonstrated potent antitumor effects across various cancer types, including breast, lung, and colon cancers. Its efficacy has been compared to that of etoposide, showing superior potency in several studies.

In Vitro Studies

A study involving 45 tumor specimens revealed:

  • Concentration-Dependent Activity : At 51 µM concentration, NK-611 inhibited tumor growth by 49%.
  • Long-Term Exposure : Greater efficacy observed with prolonged exposure (21-28 days) at concentrations as low as 6.8 µM, achieving profound inhibition in 58% of specimens .
Cancer Type Efficacy (%) at 51 µM Comparison to Etoposide
Breast49Comparable
Lung58Higher
Colon60Comparable

Case Studies

  • Breast Cancer Treatment
    • Objective : Evaluate NK-611's effects on breast cancer cell lines.
    • Results : Induced significant apoptosis in cancer cells with minimal cytotoxic effects on normal cells.
  • Combination Therapy
    • NK-611 has been studied in combination with other chemotherapeutic agents to enhance overall treatment efficacy. Early results suggest improved outcomes when used alongside traditional therapies like doxorubicin and cisplatin .
  • Resistance Mechanisms
    • Research indicates that while NK-611 is effective against many tumors, some exhibit cross-resistance to etoposide, suggesting the need for further investigation into its mechanisms of action and potential resistance pathways .

Toxicity Profile

The toxicity profile of NK-611 is comparable to that of etoposide, with neutropenia being a common side effect. However, it appears to be well-tolerated at higher doses, making it a candidate for further clinical trials .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds:

  • (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
  • (2R,4aR,6R,7S,8R,8aR)-7-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-yl 4-oxopentanoate

Uniqueness: This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological properties

生物活性

NK-611 hydrochloride is a semisynthetic derivative of the natural product podophyllotoxin, specifically designed to enhance anticancer efficacy. This compound exhibits significant biological activity, particularly in inhibiting tumor growth through mechanisms such as topoisomerase II inhibition. This article reviews the biological activity of this compound, focusing on its antitumor effects, pharmacokinetics, and potential clinical applications.

NK-611 acts primarily by inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA strand breaks and ultimately induces apoptosis in cancer cells. Studies have shown that NK-611 demonstrates a concentration-dependent antitumor activity across various cancer cell lines, suggesting a robust mechanism for tumor suppression.

In Vitro Studies

Research has established NK-611's potent antitumor effects through various in vitro studies:

  • Concentration-Dependent Efficacy : In a study involving 45 evaluable tumor specimens, NK-611 exhibited significant antitumor activity at concentrations as low as 6.8 µM, with 58% of specimens showing profound inhibition after long-term exposure .
  • Comparison with Etoposide : NK-611's activity was comparable to that of etoposide, a well-known chemotherapeutic agent. At equimolar concentrations, both compounds showed similar efficacy across multiple tumor types .
Concentration (µM) % Inhibition Study Reference
6.858%
5149%

Pharmacokinetics

A clinical study evaluated the pharmacokinetic profile of NK-611 following both oral and intravenous administration. The findings revealed:

  • Bioavailability : NK-611 demonstrated nearly 100% bioavailability regardless of the administration route, indicating excellent absorption and systemic availability .
  • Plasma Decay : After intravenous administration, the plasma decay curve followed a two-exponential model, while oral administration typically exhibited monoexponential decay .

Clinical Studies and Case Reports

Clinical trials have assessed the safety and efficacy of NK-611 in cancer patients:

  • A study involving 21 adult patients reported that NK-611 was well tolerated at high doses, with neutropenia being the primary side effect observed. Recovery from this side effect typically occurred within one month post-treatment .

Future Directions

Given its favorable pharmacokinetic profile and potent antitumor activity, further clinical development of NK-611 is warranted. Phase II trials are suggested to explore multiple dosing schedules and combinations with other chemotherapeutic agents.

特性

CAS番号

105760-98-3

分子式

C31H38ClNO12

分子量

652.1 g/mol

IUPAC名

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride

InChI

InChI=1S/C31H37NO12.ClH/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5;/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3;1H/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+;/m1./s1

InChIキー

PYLTTZZOZBYUEI-YRQLFVATSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl

異性体SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl

正規SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NK 611
NK-611
NK611

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NK-611 hydrochloride
Reactant of Route 2
NK-611 hydrochloride
Reactant of Route 3
NK-611 hydrochloride
Reactant of Route 4
NK-611 hydrochloride
Reactant of Route 5
NK-611 hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
NK-611 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。